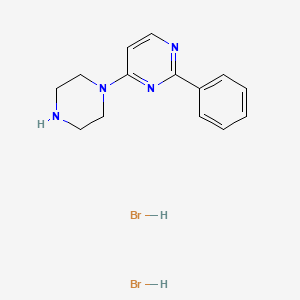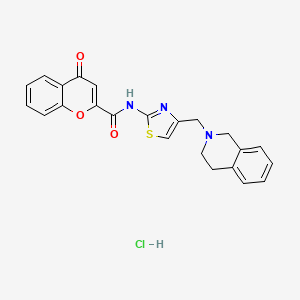
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
Compounds with structural elements similar to the specified chemical have been explored for their antimicrobial properties. For example, a study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds screened for in vitro antibacterial and antifungal activities against a range of pathogens such as Escherichia coli and Candida albicans. The structures of these compounds were confirmed through various spectroscopic methods, suggesting their potential as antimicrobial agents (Desai et al., 2011).
Antitumor and Antifungal Activities
El-bayouki et al. (2011) reported on novel 4(3H)-quinazolinone derivatives, incorporating biologically active moieties like thiazole, which were synthesized and screened for potential antitumor and antifungal activities. Their study indicated that certain derivatives exhibited high to moderate activity towards cells, highlighting the therapeutic potential of such compounds (El-bayouki et al., 2011).
Psychotropic and Anti-inflammatory Activity
A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized, demonstrating marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. This suggests a broad spectrum of potential applications in psychotropic, anti-inflammatory, and antimicrobial research (Zablotskaya et al., 2013).
Synthetic Studies on Marine Drugs
Li et al. (2013) focused on synthetic studies of 4H-chromene-2-carboxylic acid ester derivatives, targeting structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This research indicates the importance of such compounds in the development of marine drugs (Li et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. It is known that 1,2,3,4-tetrahydroisoquinoline (thiq) based compounds, which form an important class of isoquinoline alkaloids, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Thiq based compounds are known to have broad applications in asymmetric catalysis as chiral scaffolds . They can act as precursors for various alkaloids displaying multifarious biological activities .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S.ClH/c27-19-11-21(29-20-8-4-3-7-18(19)20)22(28)25-23-24-17(14-30-23)13-26-10-9-15-5-1-2-6-16(15)12-26;/h1-8,11,14H,9-10,12-13H2,(H,24,25,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGKGEOQERXNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975768.png)

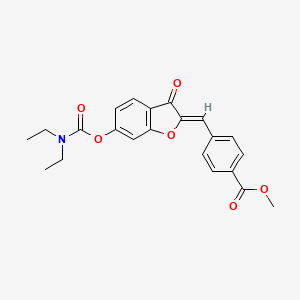
![2-[(2-chlorobenzyl)thio]-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2975773.png)
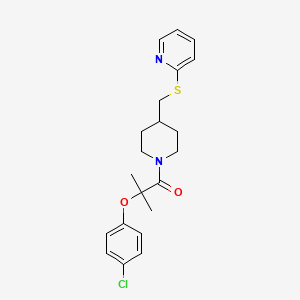
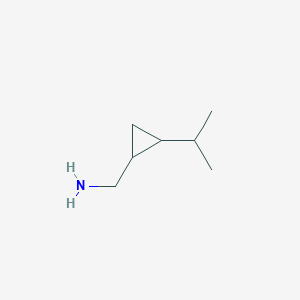
![trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-](/img/no-structure.png)
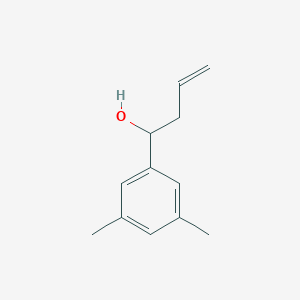
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2975782.png)
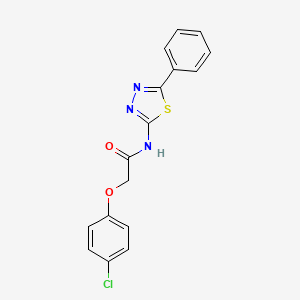
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)


